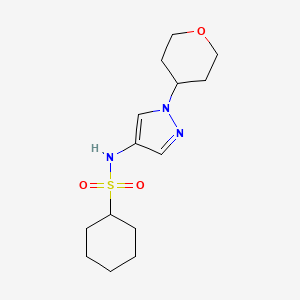

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclohexanesulfonamide

Description

N-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclohexanesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a tetrahydro-2H-pyran moiety and a cyclohexanesulfonamide group. The tetrahydro-2H-pyran group enhances metabolic stability and solubility, while the cyclohexanesulfonamide moiety contributes to target binding via sulfonamide-protein interactions .

Properties

IUPAC Name |

N-[1-(oxan-4-yl)pyrazol-4-yl]cyclohexanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O3S/c18-21(19,14-4-2-1-3-5-14)16-12-10-15-17(11-12)13-6-8-20-9-7-13/h10-11,13-14,16H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXLWLWXFJIYTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)NC2=CN(N=C2)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclohexanesulfonamide typically involves multiple steps, starting from commercially available precursorsThe final step involves the sulfonamide formation through the reaction of the intermediate with cyclohexanesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclohexanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that contributes to its biological activity. It has a molecular formula of and a molecular weight of approximately 301.40 g/mol. The presence of the tetrahydro-2H-pyran and pyrazole rings enhances its pharmacological properties, making it suitable for various therapeutic applications.

Anticancer Properties

Recent studies have highlighted the potential of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclohexanesulfonamide as an anticancer agent. Its mechanism of action involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, compounds with similar structures have shown promising results in inhibiting the growth of liver cancer cells (HepG2), outperforming traditional chemotherapy agents like methotrexate in selectivity indices .

Case Study: HepG2 Cell Line Evaluation

A study evaluated various derivatives of sulfonamide compounds, including those based on the pyrazole structure, against HepG2 cells. Compounds exhibited selectivity indices ranging from 4.62 to 33.21, indicating significant anticancer potential .

| Compound | Selectivity Index |

|---|---|

| Methotrexate | 4.14 |

| Compound A | 33.21 |

| Compound B | 30.49 |

| Compound C | 19.43 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Research indicates that similar sulfonamide derivatives can effectively combat fungal infections, particularly those caused by Candida species . The efficacy of these compounds surpasses that of standard antifungal treatments like fluconazole.

Case Study: Antifungal Efficacy

A series of sulfonamide derivatives were synthesized and tested against Candida strains. Many compounds showed minimal inhibitory concentrations (MIC) below 25 µg/mL, indicating strong antifungal properties .

Synthetic Routes and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the tetrahydro-pyran moiety is crucial for enhancing solubility and bioavailability.

Synthesis Overview

- Starting Materials : Cyclohexanesulfonamide and tetrahydro-2H-pyran derivatives.

- Reagents : Various coupling agents and solvents.

- Conditions : Reflux conditions are often employed to facilitate the reaction.

Future Directions in Research

The ongoing research aims to further explore the pharmacokinetics and pharmacodynamics of this compound. Investigations into its mechanism of action at the molecular level will provide insights into optimizing its structure for enhanced efficacy and reduced toxicity.

Mechanism of Action

The mechanism of action of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclohexanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Sulfonamide Scaffolds

Compound 24 (N-(Phenylcarbamoyl)-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide)

- Structure : Pyridine-linked sulfonamide with a 3,4,5-trimethylpyrazole and phenylcarbamoyl group.

- Synthesis : Derived from 4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide and phenyl isocyanate (87% yield) .

- Properties : IR peaks at 1730 cm⁻¹ (C=O) and 1363 cm⁻¹ (SO₂); ¹H-NMR shows pyridyl protons at δ 8.96 ppm.

- Activity: Not explicitly reported, but sulfonamide-pyridine hybrids are often explored for enzyme inhibition .

Compound 25 (N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide)

Compound 6b (N-(4-Chlorobenzyl)-N-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)ethanesulfonamide)

- Structure : Ethanesulfonamide with a trifluoromethylphenyl-pyrazole and chlorobenzyl group.

- Synthesis : Prepared via alkylation of a pyrazole precursor with 4-chlorobenzyl bromide (54.5% yield) .

- Activity : Demonstrates antitumor and radio-sensitizing effects in breast cancer models, likely due to sulfonamide-mediated apoptosis .

Thiadiazole Derivatives with Pyrazole Motifs

1,3,4-Thiadiazolyl Derivatives

- Structure : Combine pyrazole with thiadiazole rings (e.g., 5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl groups).

- Synthesis: Generated via hydrazinecarbodithioate or hydrazonoyl chloride intermediates .

- Activity : Antimicrobial activity against E. coli, B. mycoides, and C. albicans; four derivatives showed superior efficacy due to nitro group electron-withdrawing effects .

Key Comparative Data

Research Findings and Implications

Structural Influence on Activity :

- The tetrahydro-2H-pyran group in the target compound may confer better metabolic stability compared to pyridine or benzene rings in analogues .

- Chlorine or trifluoromethyl substituents (e.g., 25 , 6b ) enhance lipophilicity and target binding, critical for antitumor activity .

- Sulfonamide positioning (e.g., cyclohexane vs. ethane) alters steric effects and solubility .

- Synthetic Challenges: Pyrazole sulfonamides require careful optimization of isocyanate or alkylation reactions to avoid byproducts . Thiadiazole derivatives demand precise control of hydrazonoyl chloride reactions for ring closure .

Biological Activity

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclohexanesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C₁₃H₁₉N₃O₂S

- Molecular Weight : 273.37 g/mol

- CAS Number : Not explicitly listed but related to its derivatives.

Research indicates that compounds similar to this compound may exhibit activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes involved in disease pathways, such as kinases or proteases.

- Interaction with Receptors : They may act as modulators of receptor activity, influencing cellular signaling pathways.

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. For instance:

- Case Study 1 : A derivative exhibited IC50 values below 100 nM against CDK12/cyclin K, indicating potent inhibition in HER2-positive breast cancer models .

Antimicrobial Activity

Research has also shown that certain pyrazole derivatives possess antimicrobial properties. For example:

- Case Study 2 : A related compound demonstrated significant antibacterial activity against Gram-positive bacteria with MIC values below 10 µg/mL .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its therapeutic application. Preliminary toxicological assessments have indicated:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.